molecular formula C30H41NO8 B1262403 Scutebarbatine J(rel)

Scutebarbatine J(rel)

Cat. No. B1262403
M. Wt: 543.6 g/mol
InChI Key: QKISVSHUNJJKNY-CZIZJKDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scutebarbatine J(rel) is a member of pyridines and an aromatic carboxylic acid. It has a role as a metabolite.

Scientific Research Applications

Cytotoxic Activities and Antitumor Effects

Scutebarbatine J and its related compounds, primarily isolated from Scutellaria barbata, have been extensively studied for their cytotoxic activities against various cancer cell lines. Studies have demonstrated that these compounds, including neo-clerodane diterpenoids like barbatins and scutebarbatine B, exhibit significant cytotoxic activities against cancer lines such as HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells. The IC50 values of these compounds range from 3.5 to 8.1 microM, indicating their potent anti-cancer properties (Dai et al., 2006).

Furthermore, Scutebarbatine A (SBT-A) has shown significant antitumor effects on A549 cells via apoptosis. In vitro studies have demonstrated that SBT-A can up-regulate the expressions of cytochrome c, caspase-3 and 9, and down-regulate the levels of Bcl-2 in A549 cells. These findings are also supported by in vivo studies where SBT-A exhibited notable antitumor effects on A549 cancer via mitochondria-mediated apoptosis (Yang et al., 2014).

Mechanisms of Action in Cancer Treatment

Studies on Scutebarbatine A have revealed its mechanisms of action in treating cancer, particularly hepatocellular carcinoma (HCC). It has been found that SBT‐A inhibits the growth of HCC cells in a dose‐dependent manner and triggers cell apoptosis via a caspase‐dependent pathway. The treatment with SBT‐A increases the phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2), c‐Jun N‐terminal kinase 1 and 2 (JNK1/2), and p38 mitogen‐activated protein kinase (p38 MAPK). Moreover, SBT‐A activates endoplasmic reticulum (ER) stress through the upregulation of protein kinase RNA‐like ER kinase (PERK), activating transcription factor 4 (ATF‐4), and CCAAT‐enhancer‐binding protein (C/EBP) homologous protein (CHOP), indicating its potential as an agent for the treatment of HCC (Feng et al., 2021).

Anti-Photoaging and Antioxidant Activities

Scutellaria barbata, the source of Scutebarbatine J and related compounds, has also shown potential in anti-photoaging activities. Research indicates that extracts of Scutellaria barbata possess antiphotoaging properties by restoring the expression of various genes like procollagen type-1 (COL1A1), matrix metalloproteinase-1a (MMP-1a), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are induced by ultraviolet B (UVB) irradiation. These extracts have been found to inhibit UVB-induced wrinkle formation, decrease epidermal thickness, and restore dermal collagen content in animal models. The antiphotoaging effects may be related to the attenuation of UVB-induced overactivation of AKT phosphorylation (Jung et al., 2022).

Additionally, polysaccharides extracted from Scutellaria barbata have shown potential antioxidant activities, providing a scientific basis for the traditional use of this herb in medicine for its antioxidant properties (Ye & Huang, 2012).

properties

Product Name

Scutebarbatine J(rel)

Molecular Formula

C30H41NO8

Molecular Weight

543.6 g/mol

IUPAC Name

[(1S,3R,4S,4aR,8R,8aR)-4-[(2S,3aS,5S,6aR)-5-ethoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-8a-(acetyloxymethyl)-3,4-dimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-oxirane]-1-yl] pyridine-3-carboxylate

InChI

InChI=1S/C30H41NO8/c1-5-34-25-14-21-13-23(38-27(21)39-25)28(4)18(2)12-24(37-26(33)20-8-7-11-31-15-20)30(17-35-19(3)32)22(28)9-6-10-29(30)16-36-29/h7-8,11,15,18,21-25,27H,5-6,9-10,12-14,16-17H2,1-4H3/t18-,21+,22-,23+,24+,25+,27-,28+,29+,30+/m1/s1

InChI Key

QKISVSHUNJJKNY-CZIZJKDCSA-N

Isomeric SMILES

CCO[C@@H]1C[C@@H]2C[C@H](O[C@@H]2O1)[C@]3([C@@H](C[C@@H]([C@@]4([C@@H]3CCC[C@]45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C

Canonical SMILES

CCOC1CC2CC(OC2O1)C3(C(CC(C4(C3CCCC45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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